molecular formula C15H12Cl2FNO3 B5426689 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide

Cat. No.: B5426689
M. Wt: 344.2 g/mol
InChI Key: WSXDOXBXBDWEIK-UHFFFAOYSA-N
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Description

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with chloro, dimethoxy, and fluoro groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide typically involves multi-step organic reactions. One common method includes:

    Nitration: Starting with a suitable benzene derivative, nitration is performed to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines.

    Acylation: The amines undergo acylation to form the benzamide structure.

    Halogenation: Introduction of chloro and fluoro groups through halogenation reactions.

    Methoxylation: Finally, methoxy groups are introduced via methoxylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to hydroxyl groups.

    Reduction: Reduction of the benzamide to corresponding amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. The methoxy groups may contribute to its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,4-dimethoxyphenyl)-5-nitrobenzamide
  • 2-chloro-N-(5-chloro-2-methoxyphenyl)-4-nitrobenzamide
  • 2-chloro-N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

Uniqueness

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide is unique due to the presence of both chloro and fluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

2-chloro-N-(5-chloro-2,4-dimethoxyphenyl)-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2FNO3/c1-21-13-7-14(22-2)12(6-11(13)17)19-15(20)9-4-3-8(18)5-10(9)16/h3-7H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXDOXBXBDWEIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)F)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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